molecular formula C9H12ClFSi B13691807 (2-Chloro-5-fluorophenyl)trimethylsilane

(2-Chloro-5-fluorophenyl)trimethylsilane

Cat. No.: B13691807
M. Wt: 202.73 g/mol
InChI Key: ZXYYUPDOVJXWPC-UHFFFAOYSA-N
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Description

(2-Chloro-5-fluorophenyl)trimethylsilane is an organosilicon compound featuring a phenyl ring substituted with chlorine (Cl) at the 2-position and fluorine (F) at the 5-position, attached to a trimethylsilyl group (-Si(CH₃)₃). This structure combines the electron-withdrawing effects of halogens (Cl and F) with the steric bulk and silicon-mediated reactivity of the trimethylsilyl group. Such compounds are of interest in organic synthesis, particularly as intermediates in cross-coupling reactions, protecting groups, or precursors for functional materials .

Properties

Molecular Formula

C9H12ClFSi

Molecular Weight

202.73 g/mol

IUPAC Name

(2-chloro-5-fluorophenyl)-trimethylsilane

InChI

InChI=1S/C9H12ClFSi/c1-12(2,3)9-6-7(11)4-5-8(9)10/h4-6H,1-3H3

InChI Key

ZXYYUPDOVJXWPC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=CC(=C1)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-fluorophenyl)trimethylsilane typically involves the reaction of (2-Chloro-5-fluorophenyl)magnesium bromide with trimethylchlorosilane. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-fluorophenyl)trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

(2-Chloro-5-fluorophenyl)trimethylsilane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Chloro-5-fluorophenyl)trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reaction intermediates, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

The following analysis compares (2-Chloro-5-fluorophenyl)trimethylsilane with structurally related organosilicon and halogenated aromatic compounds, focusing on molecular properties, reactivity, and applications.

Structural Analogues and Substituent Effects
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound C₉H₁₂ClFSi 2-Cl, 5-F, -Si(CH₃)₃ ~214.7 (estimated) Intermediate in Suzuki couplings, silicon-mediated reactions
(Trifluoromethyl)trimethylsilane C₄H₉F₃Si -CF₃, -Si(CH₃)₃ 142.2 Fluorination agent, volatile, hazardous
1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone C₉H₃ClF₆O 3-Cl, 5-CF₃, -COCF₃ 276.6 Pharmaceutical intermediate, electron-deficient ketone
3-(2-Chloro-5-fluorophenyl)prop-2-yn-1-ol C₉H₅ClFO 2-Cl, 5-F, propargyl alcohol 186.6 NMR studies suggest strong electronic effects from Cl/F

Key Observations :

  • Electron-Withdrawing Effects : The 2-Cl and 5-F substituents on the phenyl ring enhance the electron-deficient nature of the aromatic system, facilitating electrophilic substitution reactions. This contrasts with (Trifluoromethyl)trimethylsilane, where the -CF₃ group provides stronger electron withdrawal but lacks aromatic conjugation .
  • This is less pronounced in smaller analogues like (Trifluoromethyl)trimethylsilane .

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